5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are characterized by a fused benzene and diazole ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the reaction of 1H-1,3-benzodiazole with piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound is utilized to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, inflammation, and cancer. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a useful component in various chemical processes.
Mechanism of Action
The mechanism by which 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
5-(Piperazin-1-yl)pyrimidine hydrochloride
5-(Piperazin-1-yl)benzofuran-2-carboxamide
Uniqueness: 5-(Piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride is unique in its structure and reactivity compared to other piperazine-containing compounds. Its fused benzodiazole ring system provides distinct chemical properties that make it suitable for specific applications in research and industry.
Properties
CAS No. |
2758000-27-8 |
---|---|
Molecular Formula |
C11H16Cl2N4 |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.